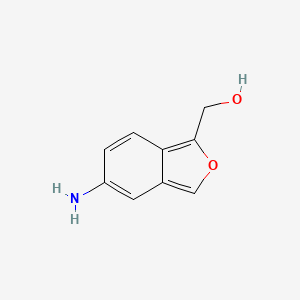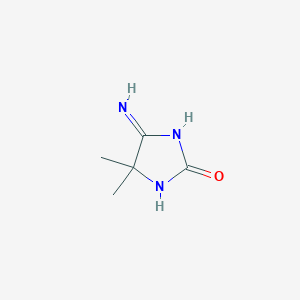![molecular formula C16H13BrF2N2O4 B11821760 N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine](/img/structure/B11821760.png)
N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-bromo-4,5-difluorophenol with 4-aminophenol to form the intermediate compound, which is then coupled with L-asparagine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Aplicaciones Científicas De Investigación
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine has several scientific research applications:
Mecanismo De Acción
The compound exerts its effects by selectively inhibiting EAAT2, thereby preventing the reuptake of glutamate into synaptic neurons . This inhibition helps to regulate extracellular glutamate levels, which is crucial for preventing excitotoxicity and neuronal damage . The molecular targets include the EAAT2 transporter, and the pathways involved are primarily related to glutamate signaling .
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]benzamide
- 2-Bromo-4-fluorophenol
- N-(2-Bromo-4-methylphenyl)-3,5-dichlorobenzamide
Uniqueness
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine is unique due to its high selectivity for EAAT2 over other excitatory amino acid transporters (EAAT1 and EAAT3), making it a valuable tool for studying glutamate regulation and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H13BrF2N2O4 |
|---|---|
Peso molecular |
415.19 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H13BrF2N2O4/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-13(16(23)24)7-15(20)22/h1-6,13,21H,7H2,(H2,20,22)(H,23,24)/t13-/m0/s1 |
Clave InChI |
VPDUBTYPZIKMMP-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC(=CC=C1N[C@@H](CC(=O)N)C(=O)O)OC2=CC(=C(C=C2Br)F)F |
SMILES canónico |
C1=CC(=CC=C1NC(CC(=O)N)C(=O)O)OC2=CC(=C(C=C2Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate](/img/structure/B11821679.png)


amino}acetate](/img/structure/B11821685.png)

![4-[2-(dimethylamino)ethenyl]benzonitrile](/img/structure/B11821706.png)
![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B11821716.png)
![1-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11821718.png)




![rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11821752.png)
![{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B11821758.png)
